![molecular formula C9H9N3O2 B119670 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 5711-61-5](/img/structure/B119670.png)
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound that contains a methoxy group in the para position . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .
Synthesis Analysis
The synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine involves several steps. A study has reported the synthesis, characterization, crystal structure, Hirshfeld analysis, and theoretical investigation of a similar compound, 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile . Another study has reported the synthesis of analogs of the compound .Molecular Structure Analysis
The molecular structure of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine can be analyzed using various techniques. A study has reported the structural analysis of a similar compound, substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles .Chemical Reactions Analysis
The chemical reactions involving 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine can be diverse in nature. A study has reported the metal-involving synthesis and reactions of oximes .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine can be analyzed using various techniques. A study has reported the conformational analysis, molecular structure, and properties of a similar compound, para-, meta- and ortho 4-methoxyphenyl piperazine molecules .Scientific Research Applications
Inhibition of Linoleate Oxygenase Activity
This compound has been found to inhibit the catalytic activity of rabbit ALOX15, a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The compound’s inhibitory effects are substrate-specific, and it’s believed to represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity .
Drug Discovery and Synthesis
The compound is used in various scientific research applications, including drug discovery and synthesis. Its unique structure, which includes an aromatic ring, an oxazole, and a pyridine ring, makes it a valuable tool in the development of new pharmaceuticals.
Biochemistry Research
In the field of biochemistry, this compound is used for its unique properties and interactions with other biochemical substances. Its complex structure allows it to interact in unique ways with various biochemical compounds, making it a valuable tool for researchers.
Corrosion Inhibition
Derivatives of 4-methoxyphenyl acrylate, which is structurally similar to the compound , have been studied for their effectiveness as corrosion inhibitors. It’s possible that “5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” could have similar applications.
Liquid Crystal Applications
Again, derivatives of 4-methoxyphenyl acrylate have been used in the development of liquid crystals. Given the structural similarities, “5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” could potentially be used in similar applications.
Antimicrobial and Antibiotic Activity
S-alkylated compounds derived from 4H-1,2,4-triazole-3-thiol 4,5-disubstituted, which are structurally similar to the compound , have shown proven antimicrobial and antibiotic activity . This suggests that “5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” could potentially have similar applications .
Safety and Hazards
Future Directions
The future directions for the research on 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine could involve further exploration of its pharmacological properties. A study has reported that substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 . Another study has reported the unexpected formation of a new triazol-3-one from the reduction reaction of a heterocyclic thioketone .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity ofGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
It is suggested that similar compounds inhibit their target enzymes in a substrate-specific manner . This could involve the compound binding to the enzyme’s active site, preventing the substrate from interacting with the enzyme and thus inhibiting its activity .
Biochemical Pathways
Inhibition of gsk-3β can impact several pathways, including the wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
The inhibition of gsk-3β can lead to the activation of the wnt/β-catenin signaling pathway, potentially influencing cell proliferation and differentiation .
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJVXWOVBNWQCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350455 | |
Record name | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
5711-61-5 | |
Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5711-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the crystal structure of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine?
A: The crystal structure of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine reveals that the dihedral angle between the aromatic rings is 8.64° []. The molecule forms inversion-related dimers connected by pairs of N—H⋯N hydrogen bonds. These dimers are further linked by additional N—H⋯N hydrogen bonds, creating (100) sheets within the crystal lattice [].
Q2: Does 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine exhibit any anticancer activity?
A: While 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine itself is not directly discussed in the context of anticancer activity in the provided abstracts, a closely related derivative, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s), demonstrates notable activity against various cancer cell lines []. This suggests that the core structure of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine could be a promising scaffold for developing anticancer agents [].
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